molecular formula C15H26O7 B1609684 Triisopropyl citrate CAS No. 74592-76-0

Triisopropyl citrate

Cat. No.: B1609684
CAS No.: 74592-76-0
M. Wt: 318.36 g/mol
InChI Key: FQAZRHVERGEKOS-UHFFFAOYSA-N
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Description

Triisopropyl citrate is an ester of citric acid and isopropanol. It is a colorless, viscous liquid that is used in various industrial and scientific applications. The compound is known for its emollient properties and is often used in cosmetic formulations to soften and smooth the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropyl citrate is synthesized through the esterification of citric acid with isopropanol. The reaction typically involves heating citric acid with an excess of isopropanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control. The use of high-purity reagents and catalysts ensures the production of high-quality this compound. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Triisopropyl citrate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triisopropyl citrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triisopropyl citrate involves its ability to chelate metal ions, particularly calcium ions. This chelation process prevents the formation of insoluble calcium salts, thereby enhancing the solubility and stability of various compounds. In biological systems, this compound can modulate enzyme activity by binding to metal ion cofactors, affecting metabolic pathways .

Comparison with Similar Compounds

  • Triethyl citrate
  • Tributyl citrate
  • Tris(2-ethylhexyl) citrate

Comparison: Triisopropyl citrate is unique due to its specific esterification with isopropanol, which imparts distinct physical and chemical properties. Compared to triethyl citrate and tributyl citrate, this compound has a higher boiling point and lower volatility, making it suitable for applications requiring thermal stability. Additionally, its emollient properties are more pronounced, making it a preferred choice in cosmetic formulations .

Properties

IUPAC Name

tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7/c1-9(2)20-12(16)7-15(19,14(18)22-11(5)6)8-13(17)21-10(3)4/h9-11,19H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAZRHVERGEKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996101
Record name Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74592-76-0
Record name Tri-isopropyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74592-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisopropyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074592760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIISOPROPYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4858T0OCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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